REACTION_CXSMILES
|
Cl.[CH:2]12[NH:9][CH:6]([CH2:7][CH2:8]1)[CH2:5][CH:4]([OH:10])[CH2:3]2.C(=O)([O-])[O-].[Na+].[Na+].Br[CH2:18][CH2:19][OH:20]>C(O)C>[OH:20][CH2:19][CH2:18][N:9]1[CH:6]2[CH2:7][CH2:8][CH:2]1[CH2:3][CH:4]([OH:10])[CH2:5]2 |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
Cl.C12CC(CC(CC1)N2)O
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred with 200 ml of DCM
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
is evaporated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The clear filtrate is dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried at high vacuum
|
Name
|
|
Type
|
|
Smiles
|
OCCN1C2CC(CC1CC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |